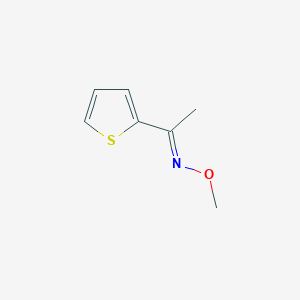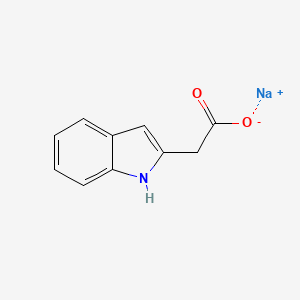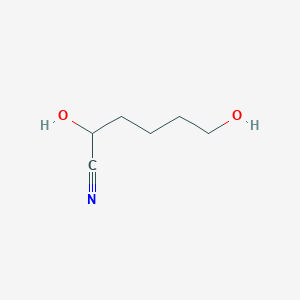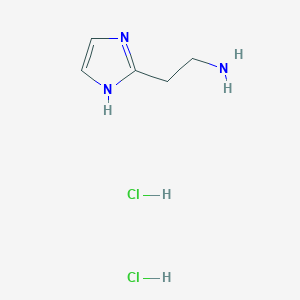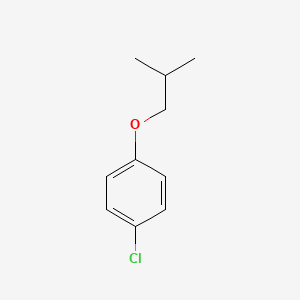
4-氯-3-氰基苯甲酸甲酯
描述
“Methyl 4-chloro-3-cyanobenzoate” is a chemical compound with the molecular formula C9H6ClNO2 . It is used for research and development purposes . It is not recommended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-3-cyanobenzoate” consists of a benzene ring substituted with a chlorine atom, a cyano group, and a methyl ester group . The InChI code for this compound is 1S/C9H6ClNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-chloro-3-cyanobenzoate” is a solid at room temperature . It has a molecular weight of 195.6 g/mol . The compound should be stored in a refrigerator .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 4-chloro-3-cyanobenzoate:
Pharmaceutical Intermediates
Methyl 4-chloro-3-cyanobenzoate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be a building block for the development of drugs targeting different therapeutic areas, including anti-inflammatory and anti-cancer agents .
Agrochemical Development
In the field of agrochemicals, Methyl 4-chloro-3-cyanobenzoate serves as a precursor for the synthesis of herbicides and pesticides. Its derivatives are often explored for their potential to control weeds and pests, contributing to more effective and sustainable agricultural practices .
Organic Synthesis
This compound is valuable in organic synthesis due to its reactivity. It is used in the preparation of various organic molecules, including those with complex structures. Researchers utilize it to develop new synthetic pathways and methodologies, enhancing the efficiency and scope of chemical reactions .
Material Science
In material science, Methyl 4-chloro-3-cyanobenzoate is investigated for its role in the synthesis of polymers and advanced materials. Its incorporation into polymer chains can modify the physical and chemical properties of the resulting materials, leading to innovations in coatings, adhesives, and other applications .
Analytical Chemistry
The compound is also employed in analytical chemistry as a standard or reagent. Its well-defined chemical properties make it suitable for use in various analytical techniques, including chromatography and spectroscopy, to identify and quantify other substances .
Biochemical Research
In biochemical research, Methyl 4-chloro-3-cyanobenzoate is used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe or inhibitor in enzymatic assays, providing insights into enzyme function and regulation .
Environmental Science
Researchers in environmental science explore the use of this compound in the development of sensors and detection methods for pollutants. Its chemical properties enable it to be part of systems that detect and measure environmental contaminants, contributing to environmental monitoring and protection .
Medicinal Chemistry
In medicinal chemistry, Methyl 4-chloro-3-cyanobenzoate is a key intermediate in the design and synthesis of novel therapeutic agents. Its versatility allows for the creation of compounds with potential pharmacological activities, aiding in the discovery of new drugs .
安全和危害
“Methyl 4-chloro-3-cyanobenzoate” is classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
属性
IUPAC Name |
methyl 4-chloro-3-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYMSFBYYAYGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-cyanobenzoate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


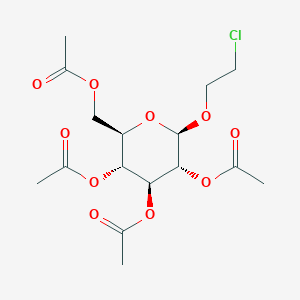


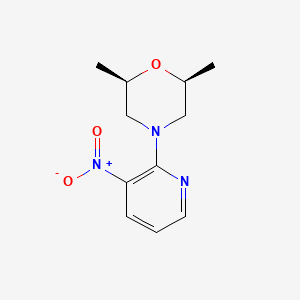

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3040200.png)

